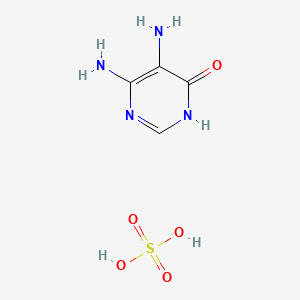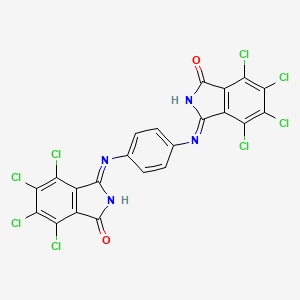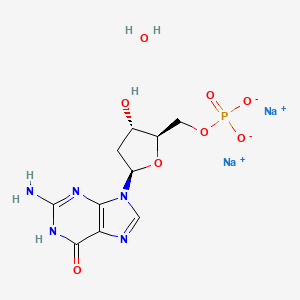![molecular formula C11H8ClN5O B1436673 3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082366-91-3](/img/structure/B1436673.png)
3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
説明
The compound “3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities, including antiviral, antimicrobial, and antitumor properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with nucleophiles . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Molecular Structure Analysis
The molecular structure of this compound is optimized using the GAUSSIAN 16W program package . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine and nucleophiles was carried out and the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine was confirmed .科学的研究の応用
Cardiovascular Research
The compound is being explored for its potential as a cardiovascular agent. One derivative, known for inhibiting cAMP phosphodiesterase from various tissues, showed a significant increase in cardiac output without affecting the heart rate in dogs, suggesting its potential use in cardiovascular therapeutics (Nevinson et al., 1982).
Diuretic Activity
Derivatives of this compound are being synthesized and tested for diuretic activity. A study highlighted that certain derivatives carrying sulfonamido, morpholino, and chlorophenyl structures, which are important for diuretic activity, showed promising results in rats (Eisa et al., 1996).
Anticonvulsant Applications
The compound has also been studied for its anticonvulsant properties. Certain derivatives were synthesized and evaluated for their in vivo anticonvulsant activity, showing promising results compared to well-known anticonvulsant drugs, indicating potential therapeutic applications in this area (Wang et al., 2015).
H1-Antihistaminic Activity
Some derivatives of the compound have been synthesized and tested for H1-antihistaminic activity. The studies indicate that these derivatives significantly protected animals from histamine-induced bronchospasm, suggesting their potential use as H1-antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2005).
Anti-Anaphylactic Effects
Research also points to the compound's potential in treating anaphylaxis. Certain derivatives were found to facilitate recovery in guinea pigs subjected to anaphylactic shock and reduce histamine release, indicating their potential anti-anaphylactic effects (Davies & Evans, 1973).
Cognitive Enhancement
A novel derivative, identified as AJ23, was developed as an antagonist at adenosine A1 receptors and showed potential as a cognitive enhancer. The compound improved consolidation in a learning task when administered into the rodent hippocampus, pointing to its potential value in treating cognitive dysfunction (Harvey et al., 2012).
将来の方向性
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c1-6-2-3-7(4-8(6)12)17-10-9(15-16-17)11(18)14-5-13-10/h2-5H,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHZODGPMAPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)
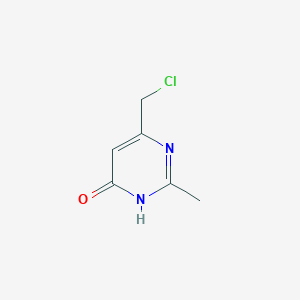
![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)
![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)
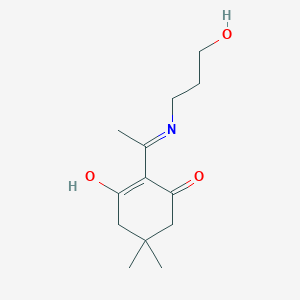
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate](/img/structure/B1436599.png)
![5-(Phosphonomethyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1436600.png)
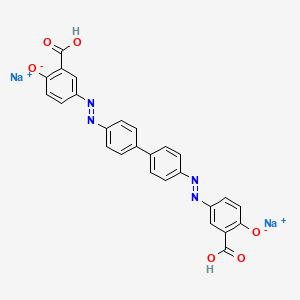
![Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1436602.png)
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B1436603.png)
